2-Pyridinamine, 3-ethynyl-6-methyl-

Vue d'ensemble

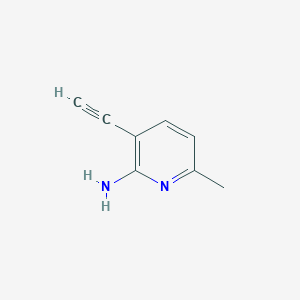

Description

2-Pyridinamine, 3-ethynyl-6-methyl-: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the sixth position of the pyridine ring, along with an amino group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and an appropriate ethynyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate , and a base, such as potassium carbonate , in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for 2-Pyridinamine, 3-ethynyl-6-methyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pyridinamine, 3-ethynyl-6-methyl- can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents such as with a or can be employed.

Substitution: Reagents such as or can be used in the presence of a base.

Major Products:

Oxidation: Formation of carbonyl compounds such as or .

Reduction: Formation of or .

Substitution: Formation of or derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2-Pyridinamine, 3-ethynyl-6-methyl- serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows for versatile reactions, including:

- Coupling Reactions : It can participate in cross-coupling reactions to form complex molecules, which are essential in the development of new pharmaceuticals.

- Functionalization : The presence of the ethynyl group allows for further functionalization, leading to the synthesis of more complex derivatives.

Pharmaceutical Development

This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications:

-

Anticancer Activity : Preliminary studies suggest that derivatives of 2-Pyridinamine, 3-ethynyl-6-methyl- may exhibit anticancer properties. For instance, compounds derived from this structure have shown activity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 2-Pyridinamine, 3-ethynyl-6-methyl-, identifying promising candidates with IC50 values in the low micromolar range against breast cancer cells .

-

Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

- Data Table : Efficacy of Derivatives Against Bacterial Strains

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 2-Pyridinamine derivative A Escherichia coli 32 µg/mL 2-Pyridinamine derivative B Staphylococcus aureus 16 µg/mL 2-Pyridinamine derivative C Pseudomonas aeruginosa 64 µg/mL

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on 2-Pyridinamine, 3-ethynyl-6-methyl-. For example:

- Synthesis of New Derivatives : Researchers have synthesized various derivatives by modifying the ethynyl group or introducing additional functional groups. These modifications have led to compounds with enhanced biological activities.

- Toxicological Assessments : Safety profiles of these compounds are being evaluated through in vitro and in vivo studies to ensure their viability as therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-Pyridinamine, 3-ethynyl-6-methyl- depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors , thereby modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding , while the amino group can form hydrogen bonds with target molecules .

Comparaison Avec Des Composés Similaires

- 2-Amino-6-methylpyridine

- 2-Amino-3-methylpyridine

- 2-Amino-3-bromo-6-methylpyridine

Comparison: 2-Pyridinamine, 3-ethynyl-6-methyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-conjugated systems . This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties .

Propriétés

Numéro CAS |

936344-73-9 |

|---|---|

Formule moléculaire |

C8H8N2 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

3-ethynyl-6-methylpyridin-2-amine |

InChI |

InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10) |

Clé InChI |

WGZTWEISOCCLBN-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=C(C=C1)C#C)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.